1-(3,5-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
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Description
1-(3,5-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one, also known as 3,5-difluoro-3,4,5-trifluorophenylpropane-1-one, is a synthetic compound that has recently become of great interest to scientists due to its potential applications in various fields. This compound has two important properties, namely its high fluorine content and its low reactivity, that make it a useful tool for research.
Scientific Research Applications
Catalyst Development for Polymer Materials : Nonsymmetric palladium complexes involving partly fluorinated bisphosphine ligands, which include compounds related to 1-(3,5-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one, have been synthesized and tested as catalysts in propene/CO copolymerization. These catalysts are efficient for creating flexible polyketone materials of ultrahigh molecular weight (Meier et al., 2003).
Lipase-Mediated Kinetic Resolution : The compound has been utilized in lipase-mediated kinetic resolution processes, leading to the synthesis of 1,1,1-trifluoro-2,3-epoxypropane, which further demonstrates its potential in stereoselective organic synthesis (Shimizu et al., 1996).
Synthesis of Novel Propanol Derivatives : Research has been conducted on the synthesis of new propanol derivatives analogous to fluconazole, highlighting the compound's relevance in the development of novel pharmaceutical agents (Heravi & Motamedi, 2004).
Tautomeric Preferences in Quinolinylidene Propanones : The compound has been involved in the study of novel (1H-quinolin-2-ylidene)propan-2-ones, exploring its tautomeric preferences and reactivity, which is significant in the field of medicinal chemistry (Loghmani-Khouzani et al., 2006).
Sharpless Asymmetric Epoxidation Method : The compound has been synthesized using the Sharpless asymmetric epoxidation method, illustrating its application in creating enantiomerically enriched compounds, which is crucial for pharmaceutical applications (Anil et al., 2019).
Novel Synthesis from D-Mannitol : A novel synthesis route from D-mannitol to create derivatives of the compound has been developed, showcasing its versatility in organic synthesis (Aktaş et al., 2015).
Miscibility Studies with Water : The compound's derivatives have been studied for their miscibility with water, which is key in understanding the physicochemical properties of fluorinated organic molecules (Fioroni et al., 2003).
Anticancer Agent Synthesis : It has been used in the synthesis of compounds with potential anticancer activity, indicating its importance in the development of new therapeutic agents (Yamali et al., 2017).
Synthesis of Fluorinated Alcohols : The compound has been used in the synthesis of fluorinated alcohols, which are important in various chemical industries (Funabiki et al., 1998).
properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F5O/c16-10-5-9(6-11(17)7-10)14(21)2-1-8-3-12(18)15(20)13(19)4-8/h3-7H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHXMYTVWZZKGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CCC(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645036 |
Source
|
Record name | 1-(3,5-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
CAS RN |
898778-66-0 |
Source
|
Record name | 1-(3,5-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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